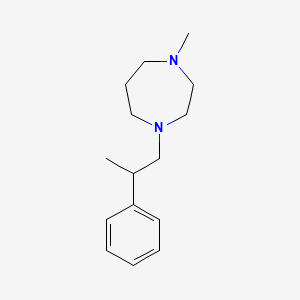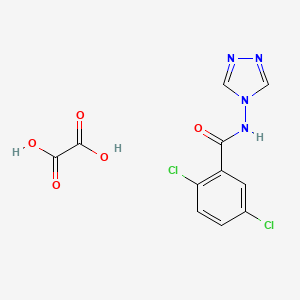![molecular formula C18H23NO3 B4895803 (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4895803.png)
(2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine, also known as 2C-H, is a psychoactive compound that belongs to the phenethylamine class of drugs. It was first synthesized by Alexander Shulgin in 1974 and has since gained popularity among researchers for its potential therapeutic applications.
作用机制
The exact mechanism of action of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is not fully understood. However, it is believed to act on the serotonin receptors in the brain, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, and is the target of many psychoactive compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine are similar to those of other phenethylamine compounds. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria, increased energy, and enhanced mood. It has also been shown to cause changes in perception, such as altered visual and auditory experiences.
实验室实验的优点和局限性
One of the main advantages of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine for lab experiments is its potency. It is a highly potent compound, meaning that it can be used in very small quantities for research purposes. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is its potential for toxicity. It is important for researchers to exercise caution when handling this compound, as it can cause harm if not handled properly.
未来方向
There are many potential future directions for the research of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine. One area of interest is its potential use in the development of new drugs for the treatment of mental health disorders. Additionally, it may be useful in the development of new antibacterial and antiviral agents. Further research is also needed to fully understand the mechanism of action of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine and its potential effects on the brain and body.
Conclusion:
In conclusion, (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is a highly potent psychoactive compound that has gained popularity among researchers for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of this compound, it holds great promise for the development of new drugs and treatments.
合成方法
The synthesis of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine involves the condensation of 2,5-dimethoxybenzaldehyde and 4-methoxyphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol.
科学研究应用
(2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit antitumor, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.
属性
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-20-16-6-4-14(5-7-16)10-11-19-13-15-12-17(21-2)8-9-18(15)22-3/h4-9,12,19H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEINAZWQWQFIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-bromophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4895723.png)


![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895734.png)
![5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895742.png)
![N-[1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4895753.png)
![4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4895771.png)
![2-[4-methoxy-3-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4895781.png)
![5-(1-azepanyl)-6-[4-(methoxymethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B4895787.png)
![ethyl 4-methyl-2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4895798.png)



![ethyl 4-amino-2-[(3-anilino-3-oxopropyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4895833.png)